1-Oxopropyl

描述

属性

CAS 编号 |

15843-24-0 |

|---|---|

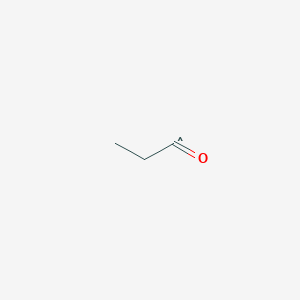

分子式 |

C3H5O |

分子量 |

57.07 g/mol |

InChI |

InChI=1S/C3H5O/c1-2-3-4/h2H2,1H3 |

InChI 键 |

UFUASNAHBMBJIX-UHFFFAOYSA-N |

SMILES |

CC[C]=O |

规范 SMILES |

CC[C]=O |

其他CAS编号 |

15843-24-0 |

产品来源 |

United States |

相似化合物的比较

ACE Inhibitors

1-Oxopropyl-containing ACE inhibitors, such as CI-906 and CI-907 , demonstrate distinct potency compared to analogs with alternative substituents. The this compound group in these prodrugs enhances bioavailability, as evidenced by their conversion to active diacid forms with lower IC₅₀ values (Table 1).

Table 1: ACE Inhibitor Activity

| Compound | IC₅₀ (M) (Prodrug) | IC₅₀ (M) (Diacid) |

|---|---|---|

| CI-906 | 8.3 × 10⁻⁹ | 2.8 × 10⁻⁹ |

| CI-907 | 1.0 × 10⁻⁷ | 2.6 × 10⁻⁹ |

| Enalapril (Ref) | 1.2 × 10⁻⁹ | — |

The this compound group in CI-906/CI-907 facilitates sustained enzyme inhibition, outperforming sulfhydryl-based inhibitors like captopril in safety and oral efficacy .

Analgesics

The opioid derivative R 31 833 ([methyl 4-[N-(this compound)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate]) exhibits extreme potency (ED₅₀ = 0.00032 mg/kg, 10,031× morphine) due to the this compound group’s optimal balance of lipophilicity and hydrogen-bonding capacity. By contrast, analogs with methyl or methoxymethyl substituents (e.g., R 30 730) show reduced duration or potency (Table 2) .

Table 2: Analgesic Activity of Fentanyl Derivatives

| Compound | ED₅₀ (mg/kg) | Safety Margin (LD₅₀/ED₅₀) | Duration (h) |

|---|---|---|---|

| R 31 833 | 0.00032 | 25,211 | 4.0 |

| R 30 730 | 0.00045 | 25,211 | 1.5 |

| Fentanyl | 0.0021 | 277 | 1.0 |

Chemical Properties and Stability

Antioxidant Phenolic Derivatives

The phenolic compound 2,6-bis(1,1-dimethylethyl)-4-(this compound)phenol (27.03% abundance in M. charantia ethyl acetate extract) demonstrates superior antioxidant activity compared to non-ketone analogs. Its this compound group likely enhances radical scavenging via electron delocalization, whereas ethyl or acetyl substituents show lower relative abundances (e.g., 14.33% for ethyl iso-allocholate) .

Stereochemical Influence

In myrmicarin alkaloids, the this compound group at C5 enables epimerization under basic conditions, a property absent in methyl-substituted analogs. This dynamic stereochemistry complicates NMR analysis but offers synthetic flexibility for generating diastereomers .

Pharmacokinetics and Metabolism

Prodrug Activation

Mitochondrial reduction of this compound-containing prodrugs (e.g., Ro 48-3656) occurs faster than microsomal activation, with kidney and liver mitochondria showing the highest activity. This contrasts with acetylated analogs, which rely more on hepatic microsomes .

Table 3: Organ-Specific Reduction Rates

| Organ | Reduction Rate (nmol/min/mg protein) |

|---|---|

| Kidney | 12.4 |

| Liver | 9.8 |

| Brain | 3.2 |

Solubility and Extraction

This compound derivatives like 2-(this compound)-benzoic acid exhibit moderate polarity, enabling efficient extraction via ethyl acetate (45 VCs detected in PDMS fibers). This contrasts with highly polar analogs requiring acetone or hexane mixtures .

Structural Analog Comparison

Table 4: Substituent Impact on Key Properties

常见问题

Q. Methodological Insight :

- Design reactions in anhydrous conditions to avoid side reactions with water.

- Monitor reaction progress via TLC or FTIR to track carbonyl group disappearance.

Basic: Which spectroscopic techniques are most effective for characterizing this compound-containing compounds?

Key methods include:

- Mass Spectrometry (MS) : Identifies molecular ions (e.g., m/z 178.18 for benzoic acid derivatives) and fragmentation patterns (e.g., loss of CO or CH3 groups) .

- NMR : The carbonyl carbon in this compound resonates at ~200–220 ppm (¹³C NMR), while α-protons appear as deshielded signals (2.5–3.5 ppm in ¹H NMR) .

Q. Best Practices :

- Use deuterated solvents (e.g., CDCl3) to avoid interference in NMR analysis.

- Cross-validate MS data with high-resolution instruments (HRMS) for precise mass confirmation.

Advanced: How can diazo-based reagents like the Bestmann-Ohira reagent be applied to synthesize this compound derivatives?

The Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) enables efficient synthesis of alkynes via homologation. For this compound derivatives, it can generate propargyl ketones, which are precursors to cyclopropane or heterocyclic systems.

Q. Methodological Considerations :

- Handle diazo compounds under inert atmospheres (N2/Ar) due to explosivity risks .

- Use low temperatures (−20°C to 0°C) to stabilize reactive intermediates .

Advanced: How can researchers resolve contradictions in synthetic yields when using different nucleophiles with this compound ketones?

Yield discrepancies often arise from steric hindrance or electronic effects. For example:

| Nucleophile | Steric Bulk | Yield Trend |

|---|---|---|

| NH3 | Low | High (80–90%) |

| t-BuNH2 | High | Low (20–30%) |

Q. Resolution Strategies :

- Optimize solvent polarity (e.g., switch from THF to DMF for bulky nucleophiles).

- Use computational tools (DFT) to predict transition-state energetics .

Methodology: How to design reproducible synthetic protocols for this compound derivatives?

Follow guidelines for experimental documentation:

- Detailed Procedures : Specify stoichiometry, temperature, and reaction time (e.g., "stirred at 60°C for 12 h under N2") .

- Purity Validation : Include HPLC/GC data and melting points for crystalline products .

- Supporting Information : Archive raw spectral data and synthetic intermediates in supplementary files .

Analytical: How to interpret mass spectrometry fragmentation patterns for this compound benzoic acid derivatives?

For 2-(this compound)benzoic acid (C10H10O3, MW 178.18):

- Base peak at m/z 178 (molecular ion).

- Key fragments:

Pro Tip : Compare with NIST reference spectra for confirmation .

Advanced: What are the challenges in multi-step synthesis of this compound cyclopropane derivatives?

Cyclopropane rings (e.g., trans-2-[3-(3-fluorophenyl)-1-oxopropyl]cyclopropanecarboxylic acid) require:

- Ring Strain Mitigation : Use transition-metal catalysts (e.g., Rh2(OAc)4) for controlled [2+1] cycloadditions .

- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis to isolate trans/cis isomers .

Safety: What precautions are critical when handling reactive this compound intermediates?

- Diazo Compounds : Avoid friction, sparks, or static discharge; store in flame-resistant cabinets .

- Toxic Byproducts : Use fume hoods for reactions releasing CO or NOx gases .

Advanced: How does steric hindrance in this compound substituents influence reaction pathways?

Bulky groups (e.g., tert-butyl) adjacent to the carbonyl:

Q. Experimental Design :

- Compare kinetics using pseudo-first-order conditions.

- Use X-ray crystallography to analyze steric environments .

Methodology: How to document experimental procedures for this compound compounds to ensure reproducibility?

- Structured Reporting : Follow IMRaD format, with separate sections for synthesis, characterization, and discussion .

- Data Tables : Include molar ratios, yields, and spectral assignments (e.g., ¹H NMR δ 2.1–2.3 ppm for CH2 near carbonyl) .

- Ethical Compliance : Disclose safety protocols for hazardous reagents (e.g., diazo compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。